molecular formula C17H26BrN3O B13858215 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol

2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol

Cat. No.: B13858215
M. Wt: 368.3 g/mol
InChI Key: WMBJDDLLIDTECY-UHFFFAOYSA-N
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Description

2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is a complex organic compound that features a bromopyridine moiety attached to a piperidine ring, which is further connected to another piperidine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a series of reactions involving piperidine derivatives to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromopyridine moiety can be reduced to form a pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetaldehyde or 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)acetic acid.

Scientific Research Applications

2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the piperidine rings provide structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol
  • 1-(4-Bromopyridin-2-yl)piperidin-4-ol
  • 4-(4-Bromopyridin-2-yl)piperidin-4-ol

Uniqueness

2-(4-(1-(6-Bromopyridin-2-yl)piperidin-4-yl)piperidin-1-yl)ethanol is unique due to its specific combination of functional groups and structural features. The presence of two piperidine rings and an ethanol group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C17H26BrN3O

Molecular Weight

368.3 g/mol

IUPAC Name

2-[4-[1-(6-bromopyridin-2-yl)piperidin-4-yl]piperidin-1-yl]ethanol

InChI

InChI=1S/C17H26BrN3O/c18-16-2-1-3-17(19-16)21-10-6-15(7-11-21)14-4-8-20(9-5-14)12-13-22/h1-3,14-15,22H,4-13H2

InChI Key

WMBJDDLLIDTECY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CCN(CC2)C3=NC(=CC=C3)Br)CCO

Origin of Product

United States

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